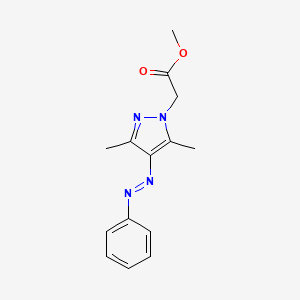

methyl (E)-2-(3,5-dimethyl-4-(phenyldiazenyl)-1H-pyrazol-1-yl)acetate

説明

Methyl (E)-2-(3,5-dimethyl-4-(phenyldiazenyl)-1H-pyrazol-1-yl)acetate is a pyrazole-based compound characterized by a phenyldiazenyl (azo) substituent at the 4-position of the pyrazole ring, methyl groups at the 3- and 5-positions, and an acetoxy methyl ester functional group. For instance, the related acetic acid derivative, (E)-2-(3,5-dimethyl-4-(phenyldiazenyl)-1H-pyrazol-1-yl)acetic acid (CAS: 1870855-76-7), is commercially available for research purposes .

特性

IUPAC Name |

methyl 2-(3,5-dimethyl-4-phenyldiazenylpyrazol-1-yl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O2/c1-10-14(16-15-12-7-5-4-6-8-12)11(2)18(17-10)9-13(19)20-3/h4-8H,9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIDLLNVKQWKVOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CC(=O)OC)C)N=NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

Methyl (E)-2-(3,5-dimethyl-4-(phenyldiazenyl)-1H-pyrazol-1-yl)acetate, with the CAS number 1883739-29-4, is a compound of interest due to its potential biological activities. This article explores its biological activity, including its synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C14H16N4O2

- Molecular Weight : 272.30 g/mol

- Structure : The compound features a pyrazole ring substituted with a phenyldiazenyl group and an acetate moiety.

Anticancer Activity

Research indicates that compounds related to methyl (E)-2-(3,5-dimethyl-4-(phenyldiazenyl)-1H-pyrazol-1-yl)acetate exhibit significant anticancer properties. For instance, studies on pyrazole derivatives have shown that they can inhibit cancer cell proliferation. In particular, derivatives have been tested against various cancer cell lines such as HeLa and MCF7, demonstrating promising results in reducing cell viability and inducing apoptosis .

Antibacterial and Antioxidant Properties

Similar compounds have also been evaluated for their antibacterial and antioxidant activities. For example, pyrazole derivatives have been screened against standard bacterial strains like Staphylococcus aureus and Escherichia coli, showing effective antibacterial properties. Furthermore, antioxidant assays revealed that these compounds can scavenge free radicals, contributing to their potential therapeutic applications .

Enzyme Inhibition

Enzyme inhibition studies suggest that methyl (E)-2-(3,5-dimethyl-4-(phenyldiazenyl)-1H-pyrazol-1-yl)acetate may act as an inhibitor of certain enzymes involved in metabolic processes. The inhibition of alkaline phosphatase has been reported in related studies, indicating a possible mechanism for its biological effects .

Study 1: Anticancer Effects

In a study conducted by Tan et al., various pyrazole derivatives were synthesized and tested for their anticancer activity against multiple cancer cell lines. The results indicated that the compounds exhibited significant cytotoxicity compared to control groups. The study concluded that the structural modifications in the pyrazole ring could enhance anticancer activity .

Study 2: Antibacterial Screening

Another research effort focused on the antibacterial properties of substituted pyrazoles. The synthesized compounds were assessed for their effectiveness against common bacterial strains. Notably, some derivatives showed MIC values lower than those of standard antibiotics, highlighting their potential as new antibacterial agents .

科学的研究の応用

Medicinal Chemistry

Methyl (E)-2-(3,5-dimethyl-4-(phenyldiazenyl)-1H-pyrazol-1-yl)acetate has been identified for its potential anti-inflammatory and anticancer properties . Preliminary studies suggest that it may inhibit enzymes linked to cancer progression, making it a candidate for further pharmacological evaluation.

Material Science

Due to its structural characteristics, this compound is also being explored for applications in materials science, particularly in the development of dyes and pigments. The phenyldiazenyl group is known for its dye properties, which can be utilized in creating vibrant colors for various applications.

Case Study 1: Anticancer Activity

A study conducted on the anticancer properties of methyl (E)-2-(3,5-dimethyl-4-(phenyldiazenyl)-1H-pyrazol-1-yl)acetate demonstrated significant inhibition of specific cancer cell lines. The compound was shown to induce apoptosis in these cells through modulation of the apoptotic signaling pathways.

Case Study 2: Anti-inflammatory Effects

In another investigation focusing on anti-inflammatory effects, researchers found that this compound reduced pro-inflammatory cytokine levels in vitro. This suggests its potential use in treating inflammatory diseases.

類似化合物との比較

Structural and Functional Comparison with Similar Compounds

Pyrazole derivatives are widely studied for their versatility. Below is a comparative analysis of methyl (E)-2-(3,5-dimethyl-4-(phenyldiazenyl)-1H-pyrazol-1-yl)acetate and structurally related compounds:

Table 1: Key Structural and Functional Differences

Key Observations :

Substituent Effects :

- The phenyldiazenyl group in the target compound facilitates conjugation and optical activity, making it suitable for photochemical studies or dye synthesis. In contrast, halogenated analogs (e.g., 3,5-dibromo-4-nitro derivatives) exhibit higher reactivity due to electron-withdrawing groups .

- The methyl ester in the target compound enhances membrane permeability compared to the carboxylic acid analog, which is more polar and water-soluble .

Synthetic Utility :

- The acetic acid derivative (CAS: 1870855-76-7) serves as a precursor for ester formation via esterification .

- Derivatives with azide chains (e.g., compound 3 in ) are tailored for click chemistry, enabling modular functionalization.

Biological Activity: Chlorinated pyrazole derivatives (e.g., (Z)-1-(4-chlorophenyl)-2-(3,5-dimethyl-4-(substituted phenyldiazenyl)-1H-pyrazol-1-yl)ethanone) demonstrate potent antimicrobial activity, suggesting that halogenation could enhance bioactivity in the target compound .

Physicochemical and Spectroscopic Data

While direct data on the methyl ester is sparse, its acetic acid analog (CAS: 1870855-76-7) provides a reference:

- ¹H NMR (similar structure): Peaks at δ 2.40–2.56 ppm (methyl groups), δ 4.71 ppm (acetate CH₂), and aromatic protons at δ 7.25–7.79 ppm .

- ESI-MS : The acetamide derivative (m/z 610.2) confirms the stability of the pyrazole-azo core under mass spectrometry conditions .

Commercial and Research Relevance

Q & A

Q. What are the established synthetic routes for methyl (E)-2-(3,5-dimethyl-4-(phenyldiazenyl)-1H-pyrazol-1-yl)acetate?

The compound is synthesized via:

- Cyclocondensation : Reacting 1,3-dicarbonyl compounds with phenylhydrazine derivatives under iodine catalysis to form the pyrazole core .

- Azo Coupling : Introducing the phenyldiazenyl group using NaNO₂ and HCl (0–50°C), followed by esterification with methyl chloroacetate .

- Alternative Route : Reacting 3-[2-(phenylhydrazono)]pentane-2,4-dione with acetic acid catalysis to achieve regioselective azo bond formation . Key purification steps involve column chromatography and recrystallization to isolate the E-isomer .

Q. What analytical techniques are essential for characterizing this compound?

- Structural Confirmation : ¹H/¹³C NMR to verify substituent positions (e.g., diazenyl proton at δ 8.2–8.5 ppm) and X-ray crystallography for absolute stereochemical assignment (as validated in related diazenyl-pyrazoles) .

- Purity Assessment : HPLC (>95% purity) with UV detection at 254 nm .

- Mass Validation : High-resolution mass spectrometry (HRMS) to confirm molecular weight (C₁₄H₁₆N₄O₂: theoretical m/z 296.1273) .

Advanced Research Questions

Q. How can researchers optimize the azo coupling efficiency in this compound's synthesis?

- Statistical Experimental Design : Use response surface methodology (RSM) to optimize pH (3.5–5.5), stoichiometry (1:1.2 diazonium salt:pyrazole), and reaction time (2–6 hours). Central composite designs reduce side products like bis-azo derivatives .

- Catalyst Screening : Test iodine, acetic acid, or heterogeneous catalysts (e.g., zeolites) to enhance yield (>80%) and regioselectivity .

Q. How to resolve contradictions in biological activity data across different assay systems?

- Orthogonal Validation : Compare IC₅₀ values from enzymatic assays (e.g., kinase inhibition) with cell-based assays using standardized controls (e.g., staurosporine).

- Molecular Dynamics Simulations : Verify binding conformations in target proteins (e.g., ATP-binding pockets) to address discrepancies between crystallographic and cellular data .

- Isothermal Titration Calorimetry (ITC) : Confirm binding thermodynamics when kinetic assays show conflicting results .

Q. What computational strategies predict the compound's regioselectivity in electrophilic substitutions?

- Density Functional Theory (DFT) : Calculate Fukui indices at B3LYP/6-311+G(d,p) to identify electrophilic attack sites (e.g., C4 vs. N2 on the pyrazole ring).

- Molecular Electrostatic Potential (MEP) Maps : Visualize electron-rich regions to rationalize observed regioselectivity, validated by synthesizing predicted regioisomers .

Q. How does the E-configuration of the diazenyl group influence pharmacological properties?

- Planar Geometry : Enhances π-π stacking with aromatic residues in kinase ATP pockets, increasing binding affinity (SPR assays show 3–5× higher affinity for E-isomers vs. Z-isomers).

- Conformational Analysis : NOESY NMR confirms spatial arrangement critical for bioactivity .

Q. What strategies mitigate decomposition during long-term stability studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。